CYC-116

Descripción general

Descripción

CYC116 is a novel anticancer compound with a unique target profile involving both cell cycle and angiogenesis inhibition mechanisms. In preclinical studies, CYC116 has demonstrated antitumor activity in both solid tumors and hematological cancers. Cyclacel's small molecule investigational drug, CYC116, is the third orally-available Cyclacel drug to enter development, which demonstrated anticancer activity with a mechanism consistent with inhibition of Aurora kinase.

Mecanismo De Acción

Target of Action

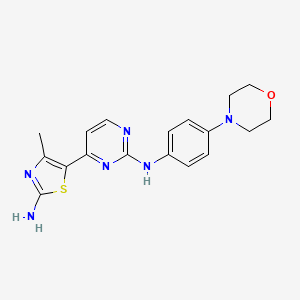

The primary targets of 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine are Aurora A and B kinases . These kinases play a crucial role in cell division, specifically in the processes of mitosis and meiosis .

Mode of Action

This compound interacts with its targets, Aurora A and B kinases, by inhibiting their activity . The inhibition of these kinases disrupts the normal process of cell division, leading to mitotic failure .

Biochemical Pathways

The inhibition of Aurora A and B kinases affects the mitotic spindle assembly, chromosome alignment, and cytokinesis, all of which are vital processes in cell division . This disruption leads to aberrant mitotic phenotypes and eventually results in cell death .

Result of Action

The result of the action of 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine is cell death following mitotic failure and increased polyploidy as a consequence of cellular inhibition of Aurora A and B kinases . This makes the compound a potent cytotoxic agent against cancer cell lines .

Análisis Bioquímico

Biochemical Properties

The compound interacts with aurora A and B kinases, inhibiting their activity . The inhibition of these kinases by 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine leads to suppression of mitotic histone H3 phosphorylation, a key event in cell division .

Cellular Effects

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine has been shown to have potent cytotoxic effects against cancer cell lines . It causes aberrant mitotic phenotypes, leading to cell death following mitotic failure and increased polyploidy . This is a consequence of the cellular inhibition of aurora A and B kinases .

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine involves binding to aurora A and B kinases, inhibiting their activity . This leads to suppression of mitotic histone H3 phosphorylation, causing aberrant mitotic phenotypes and ultimately leading to cell death .

Temporal Effects in Laboratory Settings

The effects of 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine on cells are time-dependent, with increased effects observed over time

Actividad Biológica

CYC-116, a selective inhibitor of Aurora kinases, has garnered attention for its potential therapeutic applications in oncology and immunology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell types, and implications for treatment.

Overview of this compound

This compound (chemical structure: 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine) is primarily recognized as an Aurora kinase inhibitor. Aurora kinases are critical regulators of the cell cycle, and their inhibition can lead to mitotic failure and subsequent apoptosis in cancer cells. This compound has shown promise in preclinical studies for its ability to suppress tumor growth and enhance the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSCs).

- Inhibition of Aurora Kinases : this compound targets Aurora A and B kinases, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values for Aurora A and B are approximately 44 nM and 16 nM, respectively, indicating strong inhibitory effects .

- Mast Cell Degranulation : Recent studies have demonstrated that this compound inhibits the degranulation of mast cells in response to antigen stimulation. The IC50 for β-hexosaminidase release was found to be around 1.42 µM, indicating that this compound effectively reduces allergic responses mediated by mast cells by inhibiting Fyn kinase and Syk-dependent signaling pathways .

- Promotion of Cardiomyocyte Maturation : this compound promotes the maturation of cardiomyocytes derived from hPSCs by enhancing the expression of genes associated with cardiomyocyte function, such as TNNT2 and MYH6. This effect is particularly pronounced when cells are treated with higher concentrations (up to 5 µM) during late differentiation stages .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Anti-Cancer Activity : In a study involving various cancer cell lines, this compound demonstrated significant antiproliferative activity, inducing mitotic failure and aneuploidy. This study highlighted the compound's potential in treating solid tumors resistant to conventional therapies .

- Allergic Response Modulation : In experiments using mouse models for passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA), this compound effectively inhibited allergic responses by reducing mast cell degranulation and cytokine release (e.g., TNF-α and IL-6) .

- Cardiomyocyte Differentiation : A study focused on promoting the maturation of hPSC-derived cardiomyocytes found that treatment with this compound led to enhanced physiological functions and better organization of sarcomeres compared to untreated controls .

Análisis De Reacciones Químicas

Mast Cell Inhibition

-

Fyn Kinase Targeting : CYC-116 directly inhibits Fyn kinase activity, suppressing mast cell degranulation and cytokine release in allergic responses .

-

Signaling Pathway Modulation : It disrupts the Lyn-Syk-LAT pathway and downstream MAP kinases (ERK1/2, p38, JNK), reducing IgE-mediated allergic reactions .

Therapeutic Mechanisms

-

Anticancer Activity : As an Aurora kinase/VEGFR2 inhibitor, this compound disrupts mitosis and angiogenesis, with preclinical efficacy in solid and hematological cancers .

-

Cardiomyocyte Maturation : Promotes maturation of human pluripotent stem cell-derived cardiomyocytes by enhancing sarcomeric organization and mitochondrial density .

Limitations in Chemical Reaction Data

The provided sources lack specific details on this compound’s chemical synthesis, degradation pathways, or metabolic transformations. Available data focuses on its biological activity and structural interactions rather than chemical reactivity. For example:

-

No synthesis protocols or reaction conditions are described in the literature.

-

Metabolism studies are absent, though its oral bioavailability suggests hepatic clearance mechanisms .

Research Gaps

To fully analyze this compound’s chemical reactions, additional studies on:

-

Synthesis pathways (e.g., nucleophilic substitutions, cross-couplings)

-

Hydrolytic stability in physiological conditions

-

Cytochrome P450-mediated metabolism

are required.

Propiedades

IUPAC Name |

4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSZYOIFQZPWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Aurora kinases are enzymes that help dividing cells share their materials between two daughter cells. In many people with cancer Aurora kinase malfunctions and normal control of cell division is lost resulting in abnormal growth. CYC116 inhibits Aurora kinase may slow down the growth of cancer cells and lead to their death by apoptosis. | |

| Record name | CYC116 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

693228-63-6 | |

| Record name | CYC-116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693228636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYC-116 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAX4981K2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.